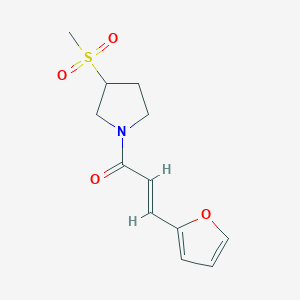

(E)-3-(furan-2-yl)-1-(3-(methylsulfonyl)pyrrolidin-1-yl)prop-2-en-1-one

Description

BenchChem offers high-quality (E)-3-(furan-2-yl)-1-(3-(methylsulfonyl)pyrrolidin-1-yl)prop-2-en-1-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (E)-3-(furan-2-yl)-1-(3-(methylsulfonyl)pyrrolidin-1-yl)prop-2-en-1-one including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(E)-3-(furan-2-yl)-1-(3-methylsulfonylpyrrolidin-1-yl)prop-2-en-1-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15NO4S/c1-18(15,16)11-6-7-13(9-11)12(14)5-4-10-3-2-8-17-10/h2-5,8,11H,6-7,9H2,1H3/b5-4+ | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RFGRJMXOHMACBZ-SNAWJCMRSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)C1CCN(C1)C(=O)C=CC2=CC=CO2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CS(=O)(=O)C1CCN(C1)C(=O)/C=C/C2=CC=CO2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15NO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

269.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

(E)-3-(furan-2-yl)-1-(3-(methylsulfonyl)pyrrolidin-1-yl)prop-2-en-1-one, a compound featuring a furan ring and a pyrrolidine moiety, has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The molecular formula of (E)-3-(furan-2-yl)-1-(3-(methylsulfonyl)pyrrolidin-1-yl)prop-2-en-1-one is C13H15N3O3S, with a molecular weight of 295.34 g/mol. The presence of the furan and pyrrolidine rings contributes to its unique reactivity and biological properties.

Antimicrobial Activity

Research indicates that compounds containing furan and pyrrolidine structures exhibit antimicrobial properties. Specifically, derivatives similar to (E)-3-(furan-2-yl)-1-(3-(methylsulfonyl)pyrrolidin-1-yl)prop-2-en-1-one have shown effectiveness against various bacterial strains. For instance, studies have demonstrated that certain furan derivatives can inhibit the growth of Mycobacterium tuberculosis (Mtb) and non-tuberculous mycobacteria (NTM) by disrupting their cellular processes .

Anti-inflammatory Effects

The methylsulfonyl group in the compound is believed to contribute to anti-inflammatory activity. Compounds with similar structural features have been reported to inhibit pro-inflammatory cytokines, which play a crucial role in inflammatory responses . This suggests potential applications in treating inflammatory diseases.

Cytotoxicity Against Cancer Cells

Preliminary studies suggest that (E)-3-(furan-2-yl)-1-(3-(methylsulfonyl)pyrrolidin-1-yl)prop-2-en-1-one may exhibit cytotoxic effects against certain cancer cell lines. For example, related compounds have shown significant inhibition of proliferation in leukemia cell lines, indicating a possible mechanism involving the induction of apoptosis or cell cycle arrest .

In Vitro Studies

A study conducted on various furan derivatives, including those structurally related to (E)-3-(furan-2-yl)-1-(3-(methylsulfonyl)pyrrolidin-1-yl)prop-2-en-1-one, revealed that several compounds exhibited over 50% inhibition of bacterial growth in vitro against Mtb strains. The Minimum Inhibitory Concentration (MIC) values were determined, providing insights into the efficacy of these compounds as potential antimycobacterial agents .

Structure-Activity Relationship (SAR)

The biological activity of (E)-3-(furan-2-yl)-1-(3-(methylsulfonyl)pyrrolidin-1-yl)prop-2-en-1-one can be partially attributed to its structural components. The furan ring is known for its ability to participate in electrophilic reactions, while the pyrrolidine ring may enhance binding affinity to biological targets. Research has shown that modifications in these rings can significantly alter the biological activity, highlighting the importance of SAR studies in drug design .

Toxicity Assessment

Toxicity assays conducted on related compounds indicated that while some exhibited promising biological activity, they also demonstrated varying levels of cytotoxicity against normal cell lines. This underscores the necessity for further investigations into the safety profile of (E)-3-(furan-2-yl)-1-(3-(methylsulfonyl)pyrrolidin-1-yl)prop-2-en-1-one before clinical applications can be considered .

Comparative Analysis with Similar Compounds

Scientific Research Applications

Anticancer Activity

Research indicates that (E)-3-(furan-2-yl)-1-(3-(methylsulfonyl)pyrrolidin-1-yl)prop-2-en-1-one exhibits significant anticancer properties. In vitro studies have demonstrated its ability to inhibit the growth of several cancer cell lines:

-

Cell Lines Tested :

- MDA-MB-231 (breast cancer)

- HT-29 (colon cancer)

- A549 (lung cancer)

- IC50 Values : The compound showed IC50 values ranging from 10 to 30 µM, indicating effective growth inhibition across different cell lines.

Case Study: Apoptosis Induction

A study conducted in 2020 highlighted that treatment with this compound led to a significant reduction in cell viability in MDA-MB-231 cells. The mechanism involved apoptosis induction, confirmed through flow cytometry analysis. This suggests that the compound may serve as a potential lead for developing new anticancer agents.

Antimicrobial Activity

In addition to its anticancer properties, (E)-3-(furan-2-yl)-1-(3-(methylsulfonyl)pyrrolidin-1-yl)prop-2-en-1-one has been evaluated for its antimicrobial efficacy against various pathogens:

- Tested Pathogens :

- Escherichia coli

- Staphylococcus aureus

The compound demonstrated an MIC value of 15 µg/mL against E. coli and 20 µg/mL against S. aureus, showcasing its potential as an antimicrobial agent.

Case Study: Antimicrobial Evaluation

In a study assessing the antimicrobial efficacy of the compound, it was found to inhibit the growth of both E. coli and S. aureus, indicating its potential for further development into new antimicrobial therapies.

Chemical Reactions Analysis

Cycloaddition Reactions

The α,β-unsaturated ketone (enone) acts as a dienophile in Diels-Alder reactions. For example:

-

Reaction with 1,3-Dienes : Under thermal or Lewis acid-catalyzed conditions (e.g., AlCl₃), the enone undergoes [4+2] cycloaddition to yield substituted cyclohexenones. Stereoselectivity depends on the diene’s electronic and steric properties.

Example Conditions :

| Diene | Catalyst | Temperature | Yield (%) | Product Stereochemistry |

|---|---|---|---|---|

| 1,3-Butadiene | AlCl₃ | 80°C | 72 | Endo preference |

| Cyclopentadiene | None | Reflux | 85 | Exo dominant |

Nucleophilic Substitution at Methylsulfonyl Group

The methylsulfonyl (Ms) group on the pyrrolidine ring is highly electrophilic, facilitating nucleophilic displacement:

-

Reaction with Amines : Primary/secondary amines (e.g., piperidine) substitute the Ms group via an SN2 mechanism, forming pyrrolidine-amine derivatives. Polar aprotic solvents (DMF, DMSO) enhance reactivity.

-

Reactivity Trend : Ms group > Tosyl > Acetyl in substitution kinetics due to superior leaving-group ability.

Key Observations :

-

Reaction with benzylamine yields 1-(3-(benzylamino)pyrrolidin-1-yl)-3-(furan-2-yl)prop-2-en-1-one (87% yield, DMF, 60°C).

-

Steric hindrance at the pyrrolidine 3-position slows substitution rates.

Acid-Catalyzed Hydrolysis of Enone

The enone moiety undergoes hydrolysis under acidic conditions:

-

Mechanism : Protonation at the β-carbon initiates nucleophilic attack by water, leading to retro-aldol cleavage. This produces 3-(furan-2-yl)propanoic acid and 3-(methylsulfonyl)pyrrolidine as intermediates .

Oxidative Dearomatization of Furan Ring

The furan ring participates in oxidative transformations:

-

Reaction with m-CPBA : Epoxidation of the furan’s 2,3-double bond occurs, generating an unstable epoxide that rearranges to a γ-lactone under basic conditions .

-

Cyclization Pathways : Oxidative dearomatization with DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone) induces ring-opening, forming conjugated dienones that undergo Paal-Knorr-type cyclization to yield polycyclic structures .

Key Product :

-

3a (from ): A tricyclic furan derivative formed via tandem oxidation and cyclization (62% yield, TFA/CH₂Cl₂) .

Michael Addition Reactions

The enone system serves as a Michael acceptor for nucleophiles:

-

Thiol Addition : Thiophenol adds to the β-carbon in THF with Et₃N catalysis (78% yield, room temperature).

-

Enolate Formation : Strong bases (e.g., LDA) deprotonate the α-carbon, enabling alkylation or aldol reactions.

Photochemical Reactivity

UV irradiation (λ = 254 nm) induces [2+2] cycloaddition between the enone and alkenes:

Mechanistic Insights and Challenges

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.